Methyl 2-chloro-4-(chlorosulfonyl)benzoate
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Overview
Description
Methyl 2-chloro-4-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . It is a colorless or light yellow liquid that is used as an intermediate in organic synthesis, particularly in the production of pesticides, insecticides, and pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-(chlorosulfonyl)benzoate can be synthesized through a sulfonylation reaction of methyl 4-chlorobenzoate to form methyl 4-chloro-2-sulfonylbenzoate, followed by a chlorination reaction to introduce an additional chlorine atom . The specific steps can be adjusted according to the reaction conditions, such as temperature, solvent, and catalysts used.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonylation and chlorination reactions under controlled conditions to ensure high yield and purity. The compound is often produced under inert gas (nitrogen or argon) to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and chlorosulfonyl groups.
Reduction Reactions: It can be reduced to form different derivatives depending on the reducing agents used.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, sulfonic acids, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-chloro-4-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(chlorosulfonyl)benzoate involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it useful in biochemical studies . The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar in structure but lacks the additional chlorine atom at the 4-position.
Methyl 4-(chlorosulfonyl)benzoate: Similar but with the chlorosulfonyl group at the 4-position instead of the 2-position.
Methyl 2-[(chlorosulfonyl)methyl]benzoate: Contains a chlorosulfonylmethyl group instead of a chlorosulfonyl group.
Uniqueness
Methyl 2-chloro-4-(chlorosulfonyl)benzoate is unique due to the presence of both chloro and chlorosulfonyl groups at specific positions on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .
Biological Activity
Methyl 2-chloro-4-(chlorosulfonyl)benzoate is a compound that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological interactions, mechanisms of action, and potential applications through a detailed review of current research findings.
Chemical Structure and Properties
This compound has a molecular formula of C8H6Cl2O3S and a molecular weight of approximately 269.10 g/mol. The compound features both chloro and chlorosulfonyl functional groups attached to a benzoate structure, which contribute to its reactivity and biological activity. Due to its corrosive nature, it poses risks such as skin burns and respiratory irritation, necessitating careful handling in laboratory settings .
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The chlorosulfonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This modification can lead to alterations in enzyme activity and protein function, making it a valuable tool for studying enzyme mechanisms and protein interactions .
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase IX, which is implicated in tumorigenesis and metabolic processes. By covalently modifying the active site of these enzymes, it can effectively alter their catalytic activity .
- Protein Modification : The ability to form covalent bonds with amino acid residues enables the compound to modify proteins, potentially influencing various biochemical pathways .
Biological Activity Studies
Research has documented various aspects of the biological activity of this compound:
- Enzyme Interaction Studies : Investigations have highlighted its role as an inhibitor in biochemical pathways, particularly in cancer research where enzyme inhibition can affect tumor growth and progression.
- Toxicological Assessments : Given its corrosive nature, studies have also focused on the toxicological effects of the compound on human health, emphasizing the need for stringent safety measures during handling .
Case Studies
Several case studies illustrate the biological implications of this compound:
- Cancer Research : A study demonstrated that this compound effectively inhibited carbonic anhydrase IX in vitro, suggesting potential applications in cancer therapy by targeting metabolic pathways crucial for tumor survival .
- Occupational Exposure : In an occupational health context, exposure assessments revealed that individuals working with similar compounds exhibited respiratory sensitization, underscoring the importance of understanding the biological effects of chlorinated benzoates .
Applications in Research
This compound serves multiple roles across various scientific disciplines:
Field | Application |
---|---|
Chemistry | Used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. |
Biology | Investigated for enzyme inhibition and protein modification studies. |
Medicine | Serves as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. |
Industry | Utilized in producing dyes, pigments, and other industrial chemicals. |
Properties
IUPAC Name |
methyl 2-chloro-4-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIXGSTZSJGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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